molecular formula C7H10ClNO2S B1426772 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride CAS No. 1332530-28-5

5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride

Cat. No. B1426772
CAS RN: 1332530-28-5
M. Wt: 207.68 g/mol
InChI Key: FEDZRZXMJAQOPA-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride, or 5-Methylamino-methylthiophene-2-carboxylic acid hydrochloride (5MAMTCA-HCl), is an organic compound that was first synthesized in the early 2000s. It is a derivative of thiophene, a five-membered aromatic heterocyclic compound containing one sulfur and four carbon atoms. 5MAMTCA-HCl has been studied extensively for its potential applications in scientific research, including its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, such as 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride , are pivotal in the development of organic semiconductors . These compounds are integral to the advancement of electronics, particularly in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties enable the creation of flexible, lightweight, and cost-effective electronic devices.

Corrosion Inhibitors

In industrial chemistry, thiophene compounds serve as effective corrosion inhibitors . The specific structure of 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride could potentially be tailored to protect metals and alloys from corrosive environments, thereby extending the life of industrial machinery and infrastructure.

Pharmacological Research

Thiophene-based molecules exhibit a range of pharmacological properties. They are explored for their potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound could be a key ingredient in the synthesis of new drugs with these therapeutic properties.

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds through heterocyclization of various substrates . This process is crucial for medicinal chemists to develop advanced compounds with diverse biological effects, potentially leading to breakthroughs in drug discovery.

Dental Anesthetics

Analogous to articaine, which is a thiophene derivative used as a dental anesthetic in Europe, 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride may also be investigated for its anesthetic properties . Its structural similarity suggests potential applications in the formulation of local anesthetics.

Voltage-Gated Sodium Channel Blockers

Similar to articaine, 5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride could be researched as a voltage-gated sodium channel blocker . This application is significant in the development of treatments for conditions related to the dysfunction of these channels, such as epilepsy and chronic pain.

Advanced Synthesis Techniques

The compound is likely to be involved in advanced synthesis techniques like the Gewald reaction, Paal–Knorr synthesis, and Hinsberg synthesis . These methods are fundamental in creating a variety of thiophene derivatives, which are essential in both research and industrial applications.

properties

IUPAC Name

5-(methylaminomethyl)thiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S.ClH/c1-8-4-5-2-3-6(11-5)7(9)10;/h2-3,8H,4H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDZRZXMJAQOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(S1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(Methylamino)methyl]thiophene-2-carboxylic acid hydrochloride

CAS RN

1332530-28-5
Record name 2-Thiophenecarboxylic acid, 5-[(methylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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